2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2,14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQMUGXWAXPOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454232 | |
| Record name | Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114215-40-6 | |
| Record name | Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable alkyne derivative. One common method is the Sonogashira coupling reaction, where benzaldehyde is reacted with 3-hydroxy-3-methyl-1-butyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-yn-1-yl)benzaldehyde or 2-(3-carboxy-3-methylbut-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in its ortho-substituted propargyl alcohol moiety . Key comparisons with related benzaldehyde derivatives include:
Key Observations :
- Substituent Type : The target compound’s hydroxylated alkyne substituent distinguishes it from prenylated (e.g., eurotirubrin A) or purely aliphatic derivatives (e.g., 4-(but-3-yn-1-yloxy)benzaldehyde) .
- Positional Effects : Ortho substitution in the target compound may sterically hinder the aldehyde group, altering reactivity compared to para-substituted analogs .
Physical and Chemical Properties
- Lipophilicity : The hydroxyl group in the target compound likely reduces LogP (estimated XLogP3 ~2.0–2.5) compared to prenylated derivatives (e.g., XLogP3 = 2.6 for 3,4-dihydroxy-2-(3-methyl-2-buten-1-yl)benzaldehyde) .
- Hydrogen Bonding: The hydroxyl and aldehyde groups enhance polarity, increasing water solubility relative to non-hydroxylated analogs like flavoglaucin .
- Reactivity: The terminal alkyne enables click chemistry or Sonogashira coupling, contrasting with alkene-containing derivatives (e.g., eurotirumin) .
Biological Activity
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, including neuroprotective and cytotoxic effects. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate aldehydes with alkyne derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, the presence of characteristic functional groups can be identified through IR spectroscopy, while NMR provides insights into the molecular structure and dynamics.
Neuroprotective Activity
Research indicates that compounds similar to this compound exhibit neuroprotective effects. For instance, studies have shown that certain derivatives enhance neuronal survival rates under oxidative stress conditions. In one study, a series of benzopyran compounds demonstrated significant neuroprotective activity with neuron survival rates exceeding 80% at specific concentrations .
Table 1: Neuroprotective Effects of Related Compounds
| Compound | Concentration (μM) | Neuronal Survival Rate (%) |
|---|---|---|
| 2-(3-Hydroxy...) | 30 | 80 |
| BN Series Compounds | 100 | >80 |
| Edaravone (Control) | - | 56 |
Cytotoxic Activity
Cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing healthy cells. For example, one study reported a cytotoxic reduction of 33% against SH-SY5Y neuroblastoma cells and a 28% reduction against MDA-MB-231 breast cancer cells . Notably, the compound showed significantly lower toxicity on healthy MRC-5 cells, indicating a favorable therapeutic index.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Cytotoxic Reduction (%) |
|---|---|
| SH-SY5Y | 33 |
| MDA-MB-231 | 28 |
| MRC-5 (Healthy) | -26 |
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. It has been suggested that compounds with similar structures may influence oxidative stress pathways and apoptosis mechanisms in cancer cells. The interaction with cellular signaling molecules contributes to its neuroprotective and cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of compounds derived from similar structures:
- Neuroprotection in Ischemic Models : A study demonstrated that benzopyran derivatives significantly improved neuronal survival in models of ischemic stroke, suggesting potential applications in treating neurodegenerative diseases .
- Selective Cytotoxicity in Cancer Therapy : Another investigation reported that certain derivatives displayed potent anticancer activity with minimal side effects on normal cells, supporting their development as targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
